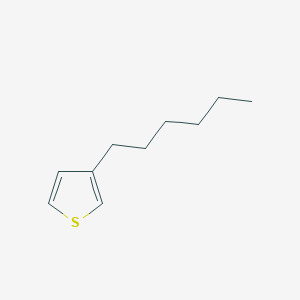

3-Hexylthiophene

説明

Structure

3D Structure

特性

IUPAC Name |

3-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-6-10-7-8-11-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDHEMYZURJGRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104934-50-1 | |

| Record name | Poly(3-hexylthiophene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20340733 | |

| Record name | 3-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-86-3 | |

| Record name | 3-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Hexylthiophene-Based Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for poly(3-hexylthiophene) (P3HT), a benchmark conductive polymer extensively utilized in organic electronics and of increasing interest in advanced drug delivery and bioelectronic applications. This document details established experimental protocols, presents key quantitative data for comparative analysis, and illustrates the core chemical pathways and workflows.

Synthesis of Poly(this compound) (P3HT)

The synthesis of high-quality, regioregular P3HT is crucial for its performance in various applications. The choice of synthetic route significantly impacts the polymer's molecular weight, polydispersity, and regioregularity. The most prominent methods are detailed below.

Oxidative Polymerization with Ferric Chloride (FeCl₃)

Oxidative polymerization using ferric chloride is a straightforward and cost-effective method for synthesizing P3HT.[1] However, it often yields polymers with lower regioregularity and broader molecular weight distributions compared to other methods.[1]

Experimental Protocol:

-

Anhydrous FeCl₃ is suspended in a dry solvent such as chloroform under an inert atmosphere (e.g., argon or nitrogen).[2]

-

The monomer, this compound, dissolved in the same dry solvent, is added dropwise to the stirred FeCl₃ suspension.[2] The monomer concentration is typically kept low to improve regioregularity.[1]

-

The reaction mixture is stirred at a controlled temperature, often room temperature or below, for a specified duration (e.g., 2 to 24 hours).[1][3] Lower temperatures have been shown to increase the head-to-tail (HT) content.[4]

-

The polymerization is terminated by pouring the reaction mixture into a non-solvent, typically methanol, to precipitate the crude polymer.[2]

-

The precipitated polymer is then collected by filtration.[5]

Grignard Metathesis (GRIM) Polymerization

The Grignard Metathesis (GRIM) method is a widely adopted technique that produces highly regioregular P3HT with controlled molecular weights.[6][7] This method proceeds through a quasi-"living" chain-growth mechanism.[6][8]

Experimental Protocol:

-

In a dry, inert atmosphere, 2,5-dibromo-3-hexylthiophene is dissolved in an anhydrous etheral solvent like tetrahydrofuran (THF).[6]

-

An alkylmagnesium chloride, such as tert-butylmagnesium chloride, is added to the solution to form the thiophene Grignard monomer. The mixture is typically refluxed for a couple of hours.[6][8]

-

After cooling to room temperature, a nickel catalyst, commonly Ni(dppp)Cl₂ ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is added to initiate polymerization.[8]

-

The polymerization proceeds at room temperature for a controlled period.

-

The reaction is quenched by adding an acidic solution (e.g., methanolic HCl) to precipitate the polymer.[9]

Kumada Catalyst Transfer Polycondensation (KCTP)

Kumada Catalyst Transfer Polycondensation (KCTP) is a powerful method for synthesizing well-defined conjugated polymers, including P3HT, with precise control over molecular weight and low polydispersity.[9][10][11] This chain-growth polymerization allows for the synthesis of high molecular weight P3HT.[10][11]

Experimental Protocol:

-

The Grignard monomer, 2-bromo-5-chloromagnesio-3-hexylthiophene, is prepared in situ from 2,5-dibromo-3-hexylthiophene and a Grignard reagent in THF.[9]

-

A nickel catalyst, such as Ni(IPr)(acac)₂, is added to the monomer solution to initiate the polymerization.[10][11]

-

The reaction is allowed to proceed, often at room temperature, and the molecular weight can be controlled by the monomer-to-catalyst ratio.[10][11][12]

-

The polymerization is terminated, typically by the addition of hydrochloric acid.[13]

-

The polymer is then precipitated in methanol, filtered, and washed.[13]

Rieke Zinc Method

The Rieke zinc method provides another route to regioregular P3HT. This method involves the use of highly reactive "Rieke zinc".[14][15]

Experimental Protocol:

-

Highly reactive Rieke zinc is prepared, for example, by the reduction of ZnCl₂ with lithium naphthalenide.[15]

-

2,5-Dibromo-3-hexylthiophene is added to a suspension of the activated Rieke zinc in an anhydrous solvent like THF to form the organozinc monomer.[15]

-

A nickel or palladium catalyst is then added to initiate the polymerization.

-

After the polymerization is complete, the reaction is quenched, and the polymer is precipitated.

Purification of Poly(this compound)

Purification is a critical step to remove impurities such as residual catalyst, monomer, and low molecular weight oligomers, which can adversely affect the material's performance.

Soxhlet Extraction

Soxhlet extraction is a highly effective and widely used method for purifying P3HT.[16] It involves sequential washing with different solvents to selectively remove impurities.[17]

Experimental Protocol:

-

The crude P3HT powder is placed in a cellulose Soxhlet thimble.[17]

-

The thimble is placed in a Soxhlet extractor, and the polymer is first extracted with a solvent like methanol for an extended period (e.g., 24 hours) to remove catalyst residues and other polar impurities.[17]

-

An optional intermediate wash with a solvent such as acetone or hexane can be performed to remove low molecular weight oligomers.[16]

-

Finally, the polymer is extracted with a good solvent for P3HT, such as chloroform or chlorobenzene, to dissolve the polymer and separate it from any remaining insoluble impurities.[16]

-

The purified polymer is then recovered by precipitation from the chloroform solution into a non-solvent like methanol.

Precipitation

Repeated precipitation is a simpler, though potentially less exhaustive, purification method compared to Soxhlet extraction.[17]

Experimental Protocol:

-

The crude P3HT is dissolved in a minimal amount of a good solvent (e.g., THF, chloroform).[17]

-

The resulting polymer solution is then added dropwise to a large volume of a stirred poor solvent, typically methanol.[17] This causes the higher molecular weight polymer to precipitate out.

-

The precipitate is collected by filtration and washed with the poor solvent.[17]

-

To enhance purity, this dissolution and precipitation process can be repeated multiple times.[17]

Quantitative Data Summary

The choice of synthesis method has a profound impact on the resulting polymer's properties. The following tables summarize typical quantitative data for P3HT synthesized via different routes.

Table 1: Comparison of P3HT Synthesis Methods

| Synthesis Method | Typical Mₙ ( kg/mol ) | Typical PDI | Typical Regioregularity (%) | Reference(s) |

| Oxidative Polymerization (FeCl₃) | 223 - 338 | >2.0 | 76 - 79 | [18] |

| Grignard Metathesis (GRIM) | 19 - 194 | 1.2 - 1.8 | 95 - 100 | [8][18] |

| Kumada Catalyst Transfer (KCTP) | up to 350 | 1.1 - 1.5 | >99 | [10][11] |

| Rieke Zinc | - | - | >98 | [19] |

Note: Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) values can be tuned by adjusting reaction conditions such as monomer-to-catalyst ratio and reaction time.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and purification of P3HT.

Synthesis Pathways

Caption: Overview of major P3HT synthesis pathways.

Purification Workflow

References

- 1. Synthesis and characterization of poly(this compound): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]

- 4. Head‐to‐tail regioregularity of poly(3‐hexylthiophene) in oxidative coupling polymerization with FeCl3 | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. BJOC - Controlled synthesis of poly(this compound) in continuous flow [beilstein-journals.org]

- 10. Controlled synthesis of high molecular weight poly(this compound)s via Kumada catalyst transfer polycondensation with Ni(IPr)(acac)2 as the catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Controlled synthesis of high molecular weight poly(this compound)s via Kumada catalyst transfer polycondensation with Ni(IPr)(acac)2 as the catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. Optimized Rieke zinc synthetic protocols toward polythiophene copolymers for organic photovoltaic applications | Document Server@UHasselt [documentserver.uhasselt.be]

- 15. rsc.org [rsc.org]

- 16. The influence of polymer purification on the efficiency of poly(this compound):fullerene organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-hexylthiophene, a key building block in the field of organic electronics. This document details the fundamental characteristics of the this compound monomer, including its physicochemical properties, and provides detailed experimental protocols for its synthesis and subsequent polymerization into poly(this compound) (P3HT). Spectroscopic data, including ¹H NMR, ¹³C NMR, and FT-IR, are presented and analyzed to facilitate compound identification and characterization. Furthermore, this guide includes workflow diagrams for key synthetic procedures to provide a clear and concise visual representation of the experimental processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel organic electronic materials and their potential applications.

Introduction

This compound is an alkylated derivative of thiophene, a sulfur-containing heterocyclic compound. The addition of the hexyl group to the 3-position of the thiophene ring imparts significant solubility in organic solvents, a critical property for the solution-based processing of its corresponding polymer, poly(this compound) (P3HT). P3HT is one of the most extensively studied and utilized conductive polymers in the field of organic electronics, with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.[1] The performance of these devices is intrinsically linked to the purity, regioregularity, and molecular weight of the P3HT, which in turn are highly dependent on the quality of the this compound monomer and the polymerization method employed. A thorough understanding of the properties and synthesis of this compound is therefore essential for the advancement of organic electronic materials.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆S | [2] |

| Molecular Weight | 168.30 g/mol | [2] |

| CAS Number | 1693-86-3 | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 65 °C at 0.45 mmHg | [2] |

| Density | 0.936 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.496 | [2] |

| Solubility | Soluble in many organic solvents such as chloroform, THF, and toluene. Partly soluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The following sections provide an analysis of its ¹H NMR, ¹³C NMR, and FT-IR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the arrangement of protons in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons on the thiophene ring and the aliphatic protons of the hexyl chain.

Table 2: ¹H NMR Chemical Shift Assignments for this compound

| Peak Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H-5 | ~7.21 | Doublet of Doublets | 1H |

| Thiophene H-2 | ~6.92 | Doublet of Doublets | 1H |

| Thiophene H-4 | ~6.90 | Multiplet | 1H |

| -CH₂- (alpha to thiophene) | ~2.61 | Triplet | 2H |

| -CH₂- (beta to thiophene) | ~1.61 | Quintet | 2H |

| -(CH₂)₃- | ~1.33 | Multiplet | 6H |

| -CH₃ | ~0.88 | Triplet | 3H |

Note: Chemical shifts are referenced to CDCl₃. Data sourced from[3].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule.

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

| Peak Assignment | Chemical Shift (δ, ppm) |

| Thiophene C-3 | ~142.0 |

| Thiophene C-2 | ~128.5 |

| Thiophene C-5 | ~125.0 |

| Thiophene C-4 | ~120.0 |

| -CH₂- (alpha to thiophene) | ~31.8 |

| -CH₂- | ~31.6 |

| -CH₂- | ~30.3 |

| -CH₂- | ~29.0 |

| -CH₂- | ~22.6 |

| -CH₃ | ~14.1 |

Note: Chemical shifts are approximate and can vary based on the solvent and instrument. Data sourced from[4].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the characteristic vibrational modes of the functional groups present in this compound.

Table 4: FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3100 | C-H stretch (aromatic) |

| 2955, 2925, 2855 | C-H stretch (aliphatic - CH₃ and CH₂) |

| ~1560 | C=C stretch (thiophene ring) |

| ~1460 | CH₂ scissoring |

| ~840 | C-H out-of-plane bend (aromatic) |

| ~720 | C-S stretch (thiophene ring) |

Note: Peak positions are approximate. Analysis based on general FT-IR correlation tables and data for poly(this compound).[5][6]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and its subsequent polymerization into poly(this compound).

Synthesis of this compound via Kumada Coupling

This protocol describes a common method for the synthesis of this compound from 3-bromothiophene and hexylmagnesium bromide using a nickel catalyst.

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

1-Bromohexane

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel (II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromohexane in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere.

-

The reaction is initiated by gentle heating. Once initiated, the addition rate is controlled to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Kumada Coupling Reaction:

-

In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromothiophene in anhydrous THF.

-

Add a catalytic amount of Ni(dppp)Cl₂ to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the prepared hexylmagnesium bromide solution to the 3-bromothiophene solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

-

Diagram of Synthesis Workflow:

Polymerization of this compound

Two primary methods for the polymerization of this compound to poly(this compound) are oxidative polymerization with iron(III) chloride (FeCl₃) and Grignard metathesis (GRIM) polymerization.

This method is a straightforward and common approach for synthesizing P3HT.

Materials:

-

This compound

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform (CHCl₃)

-

Methanol (MeOH)

-

Soxhlet extraction apparatus

-

Cellulose thimbles

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous FeCl₃ in anhydrous chloroform.

-

In a separate flask, dissolve this compound in anhydrous chloroform.

-

-

Polymerization:

-

Add the this compound solution dropwise to the stirred FeCl₃ suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours. The mixture will turn dark and viscous.

-

-

Precipitation and Washing:

-

Pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the precipitate and wash it thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and oligomers.

-

-

Soxhlet Extraction:

-

Dry the crude polymer and place it in a cellulose thimble.

-

Perform sequential Soxhlet extractions with methanol, hexane, and finally chloroform.

-

Methanol removes any remaining initiator.

-

Hexane removes low molecular weight oligomers.

-

Chloroform extracts the desired P3HT.

-

-

-

Isolation of P3HT:

-

Collect the chloroform fraction and concentrate it under reduced pressure.

-

Precipitate the polymer in methanol, filter, and dry under vacuum to yield P3HT as a dark solid.

-

Diagram of Oxidative Polymerization Workflow:

GRIM polymerization is a powerful method for producing regioregular P3HT with controlled molecular weights.

Materials:

-

2,5-Dibromo-3-hexylthiophene

-

tert-Butylmagnesium chloride solution in THF

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel (II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Monomer Preparation:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add tert-butylmagnesium chloride solution. This step forms the Grignard-functionalized monomer in situ.

-

-

Polymerization:

-

In a separate flask, prepare a solution of Ni(dppp)Cl₂ in anhydrous THF.

-

Add the catalyst solution to the monomer solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

-

Termination and Precipitation:

-

Terminate the polymerization by adding a few milliliters of 5 M HCl.

-

Pour the reaction mixture into methanol to precipitate the polymer.

-

-

Purification:

-

Filter the polymer and wash it with methanol and water.

-

Further purification can be achieved by Soxhlet extraction as described in the oxidative polymerization protocol.

-

-

Isolation:

-

Dry the purified polymer under vacuum to obtain regioregular P3HT.

-

Diagram of GRIM Polymerization Workflow:

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, a critical monomer in the synthesis of the conductive polymer P3HT. The tabulated physicochemical data, along with the analysis of ¹H NMR, ¹³C NMR, and FT-IR spectra, serve as a valuable reference for the identification and quality control of this compound. The detailed experimental protocols for the synthesis of this compound and its subsequent polymerization via both oxidative and GRIM methods, accompanied by clear workflow diagrams, offer a practical guide for researchers in the field. A thorough understanding and control of the synthesis and properties of this compound are paramount for the development of high-performance organic electronic devices. This guide aims to facilitate such endeavors by providing a solid foundation of technical information for scientists and engineers working at the forefront of materials science and organic electronics.

References

- 1. BJOC - Controlled synthesis of poly(this compound) in continuous flow [beilstein-journals.org]

- 2. ossila.com [ossila.com]

- 3. This compound(1693-86-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(1693-86-3) 13C NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Hexylthiophene: Properties, Polymerization, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-hexylthiophene, a key building block in the field of organic electronics. The document details its fundamental properties, safety and handling protocols, and its primary application in the synthesis of poly(this compound) (P3HT), a benchmark semiconducting polymer. This guide includes detailed experimental protocols for the synthesis and characterization of P3HT, presenting quantitative data in structured tables and visualizing workflows using the DOT language for clarity and reproducibility.

Core Properties of this compound

This compound is an alkylated derivative of thiophene, a heterocyclic compound. The addition of the hexyl side chain enhances its solubility in organic solvents, making it a versatile precursor for solution-processable polymers.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 1693-86-3 |

| Molecular Formula | C₁₀H₁₆S |

| Molecular Weight | 168.30 g/mol [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid[2][5] |

| Boiling Point | 65 °C at 0.45 mmHg |

| Density | 0.936 g/mL at 25 °C |

| Refractive Index | n20/D 1.496 |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area.[6] It is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[6][7]

Key safety measures include:

-

Using personal protective equipment (PPE) such as safety glasses, gloves, and protective clothing.[7][8]

-

Ensuring adequate ventilation to avoid inhalation of vapors.[5][8]

-

In case of contact, rinse the affected area thoroughly with water.[5][7]

Synthesis of Poly(this compound) (P3HT)

The primary application of this compound is as a monomer for the synthesis of poly(this compound) (P3HT). P3HT is a widely studied conductive polymer with applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and other bioelectronic devices.[9] The properties of P3HT, particularly its charge carrier mobility and optical absorption, are highly dependent on its regioregularity—the consistency of the head-to-tail coupling of the monomer units.[10][11][12]

Experimental Protocol: Oxidative Polymerization of this compound

This protocol describes a common method for synthesizing P3HT via chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidizing agent.[1][13]

Materials:

-

This compound (monomer)

-

Anhydrous ferric chloride (FeCl₃) (oxidant)

-

Chloroform (solvent)

-

Methanol (for washing)

Procedure:

-

Dissolve the this compound monomer in chloroform in a reaction vessel.

-

In a separate flask, dissolve anhydrous FeCl₃ in chloroform. The molar ratio of oxidant to monomer can be varied to influence the properties of the resulting polymer.[1]

-

Slowly add the FeCl₃ solution to the monomer solution while stirring continuously.

-

Allow the reaction to proceed for a set duration (e.g., 12-24 hours) at a controlled temperature (e.g., 40°C).[1] The reaction mixture will turn dark, indicating polymerization.

-

Precipitate the synthesized P3HT by pouring the reaction mixture into methanol.

-

Filter the precipitate and wash it repeatedly with methanol until the filtrate is colorless to remove any remaining catalyst and unreacted monomer.

-

Dry the resulting P3HT powder in a vacuum oven.

Workflow for P3HT Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of P3HT.

Caption: Workflow for the synthesis and purification of P3HT.

Characterization of Poly(this compound)

The structural, optical, and morphological properties of the synthesized P3HT are crucial for its performance in electronic devices. A variety of analytical techniques are employed for this purpose.

Characterization Techniques and Expected Results

| Technique | Purpose | Typical Findings |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the chemical structure and functional groups. | Confirms the presence of characteristic peaks for the thiophene ring and the hexyl side chains.[2][13] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the regioregularity (head-to-tail linkage) of the polymer chain. | The percentage of regioregularity can be calculated from the integration of specific proton signals.[10] |

| UV-Vis Spectroscopy | To analyze the optical absorption properties and determine the bandgap. | The absorption spectrum typically shows a main peak and a shoulder, indicating the degree of ordering.[2] |

| X-ray Diffraction (XRD) | To investigate the crystallinity and molecular packing of the polymer films. | Reveals information about the lamellar structure and orientation of the polymer chains.[2] |

| Atomic Force Microscopy (AFM) | To visualize the surface morphology and topography of P3HT thin films. | Provides insights into the film's roughness and domain structure.[2] |

General Characterization Workflow

The following diagram outlines the logical flow of characterizing the synthesized P3HT.

Caption: Workflow for the characterization of P3HT.

Properties of Poly(this compound)

The physical and electronic properties of P3HT are highly dependent on its molecular weight and regioregularity. Highly regioregular P3HT exhibits enhanced crystallinity, leading to improved charge transport properties.

| Property | Typical Value Range |

| Regioregularity | 86% - >98% (synthesis dependent)[11] |

| Molecular Weight (Mn) | 10 - 100 kDa (synthesis dependent) |

| Optical Band Gap | 1.7 - 2.1 eV[2] |

| Hole Mobility | 10⁻⁴ - 10⁻¹ cm²/V·s |

| Melting Point | ~220-238 °C |

This guide provides a foundational understanding of this compound and its role in the synthesis of the important semiconducting polymer, P3HT. The detailed protocols and characterization workflows are intended to support researchers in the successful synthesis and analysis of these materials for applications in organic electronics and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Synthesis and Characterization of poly(this compound) | Semantic Scholar [semanticscholar.org]

- 4. Regioregularity effect on the self-assembly behavior of poly(this compound): the significance of triad sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. Thiophene,3-hexyl- MSDS CasNo.1693-86-3 [lookchem.com]

- 7. georganics.sk [georganics.sk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Poly(this compound) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regioregularity effect on the self-assembly behavior of poly(this compound): the significance of triad sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tsapps.nist.gov [tsapps.nist.gov]

- 13. Synthesis and characterization of poly(this compound): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]

The Solubility of Poly(3-hexylthiophene) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of poly(3-hexylthiophene) (P3HT), a benchmark semiconducting polymer widely utilized in organic electronics. Understanding the solubility of P3HT is critical for its application in various fields, including the development of organic photovoltaics, field-effect transistors, and sensors. This document offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical solution-based processing workflow for P3HT.

Core Concepts in P3HT Solubility

Poly(this compound) is a polymer whose solubility is influenced by several factors, including its molecular weight, regioregularity, and the nature of the solvent.[1] Generally, P3HT is soluble in many common organic solvents, particularly chlorinated and aromatic hydrocarbons.[2] The dissolution process involves the permeation of solvent molecules into the bulk polymer, leading to swelling and eventual dispersion of the polymer chains. For crystalline polymers like P3HT, the energy required to overcome the crystalline lattice forces (heat of fusion) must be considered, which generally results in lower solubility compared to their amorphous counterparts.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for poly(this compound) in a range of common organic solvents. It is important to note that these values can be influenced by the specific molecular weight and regioregularity of the P3HT sample.

| Solvent | Chemical Formula | Solubility (mg/mL) | Classification |

| Chloroform | CHCl₃ | ~38 | Good Solvent[3] |

| Chlorobenzene | C₆H₅Cl | 33.8 | Good Solvent[4] |

| o-Dichlorobenzene | C₆H₄Cl₂ | 37.1 | Good Solvent[4] |

| Toluene | C₇H₈ | 1.4 | Marginal/Slightly Soluble[4] |

| Xylene | C₈H₁₀ | 3.4 | Marginal Solvent[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Partially Soluble | Marginal Solvent[5] |

| Acetone | C₃H₆O | ~4 x 10⁻⁴ | Poor Solvent/Non-solvent[3] |

| Methylene Chloride | CH₂Cl₂ | - | Poor Solvent[6] |

Experimental Protocols for Solubility Determination

Accurate determination of polymer solubility is crucial for reproducible research and development. Below are two common methods for quantifying the solubility of P3HT.

Gravimetric Method

This method directly measures the mass of the dissolved polymer in a known volume of solvent.

Materials and Apparatus:

-

Poly(this compound) powder

-

Selected organic solvent

-

Analytical balance

-

Vials with airtight caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed glass substrate

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of P3HT powder to a known volume of the chosen solvent in a vial.

-

Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment.

-

Stir the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved polymer at the bottom of the vial indicates saturation.

-

-

Separation of Undissolved Polymer:

-

Allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish.

-

Place the evaporating dish in a vacuum oven at a temperature slightly above the boiling point of the solvent to evaporate the solvent completely.

-

Once all the solvent has evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved P3HT is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility (in mg/mL) is calculated by dividing the mass of the dissolved P3HT (in mg) by the volume of the solvent used (in mL).

-

UV-Vis Spectroscopy Method

This method utilizes the relationship between the absorbance of light and the concentration of the polymer in solution (Beer-Lambert Law).[2]

Materials and Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Poly(this compound) powder

-

Selected organic solvent

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a small amount of P3HT and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

-

-

Creation of a Calibration Curve:

-

Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution.

-

Measure the UV-Vis absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for P3HT (typically around 450 nm in good solvents).

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear.

-

-

Preparation and Measurement of a Saturated Solution:

-

Prepare a saturated solution of P3HT in the same solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of P3HT in that solvent.

-

Visualization of Experimental Workflows

Solution Processing of P3HT for Organic Solar Cells

The following diagram illustrates a typical workflow for the fabrication of an organic solar cell using a P3HT-based active layer. This process is heavily reliant on the solubility of P3HT and the electron acceptor material in a common solvent.

Caption: Workflow for P3HT-based organic solar cell fabrication.

Gravimetric Solubility Determination Workflow

The following diagram outlines the logical steps involved in the gravimetric determination of P3HT solubility.

Caption: Gravimetric method for determining P3HT solubility.

References

- 1. researchgate.net [researchgate.net]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of morphological degradation of P3HT:PCBM bulk heterojunction films exposed to long-term host solvent vapor - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C5TA09873D [pubs.rsc.org]

- 5. Poly(this compound-2,5-diyl) regioregular 156074-98-5 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

The Critical Impact of Regioregularity in Poly(3-hexylthiophene) on Material Properties and Device Performance

An In-depth Technical Guide for Researchers and Scientists

Poly(3-hexylthiophene) (P3HT) stands as a benchmark material in the field of organic electronics, widely utilized in applications such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. A critical parameter governing the performance of P3HT-based devices is its regioregularity, which describes the precision of the head-to-tail (HT) coupling of the this compound monomer units within the polymer chain. This guide provides a comprehensive overview of the synthesis, characterization, and profound effects of regioregularity on the optoelectronic and structural properties of P3HT, offering valuable insights for researchers and professionals in materials science and drug development.

The Significance of Regioregularity

The arrangement of the hexyl side chains along the polythiophene backbone significantly influences the polymer's ability to self-assemble and form well-ordered structures. A high degree of regioregularity, typically exceeding 95% HT coupling, allows the polymer chains to adopt a more planar conformation. This planarity facilitates close packing and the formation of crystalline lamellar structures, which are essential for efficient charge transport.[1][2] In contrast, regiorandom P3HT, with a higher prevalence of head-to-head (HH) and tail-to-tail (TT) couplings, exhibits a more twisted backbone, leading to amorphous and disordered films with inferior electronic properties.[3]

Effects on Optoelectronic and Structural Properties

The degree of regioregularity has a direct and measurable impact on the material's fundamental properties.

Optical Properties: Highly regioregular P3HT exhibits a distinct red-shift in its UV-Vis absorption spectrum compared to its regiorandom counterpart.[4] This is a direct consequence of the extended π-conjugation along the planar polymer backbone in the solid state, leading to a smaller bandgap. The appearance of a vibronic shoulder in the absorption spectrum of thin films is a characteristic feature of well-ordered, aggregated P3HT chains.[5]

Structural Morphology and Crystallinity: Increased regioregularity is strongly correlated with higher crystallinity.[6] X-ray diffraction (XRD) studies reveal that regioregular P3HT films exhibit well-defined diffraction peaks corresponding to the lamellar stacking of the polymer chains and the π-π stacking distance between adjacent backbones.[7][8] This ordered packing is crucial for creating efficient pathways for charge carriers to move through the material. The orientation of these crystalline domains, whether "edge-on" or "face-on" relative to the substrate, is also influenced by the regioregularity and processing conditions, which in turn affects device performance.[5]

Charge Transport: The charge carrier mobility, a key parameter for any semiconductor, is dramatically enhanced with increasing regioregularity.[8][9] In highly regioregular P3HT, the ordered crystalline domains provide pathways for efficient intrachain and interchain charge hopping, leading to hole mobilities that can exceed 0.1 cm²/Vs.[10] In contrast, the disordered nature of regiorandom P3HT leads to significantly lower mobilities, often by several orders of magnitude.[3][11]

Impact on Device Performance

The aforementioned effects of regioregularity on the material properties of P3HT have a direct translation to the performance of electronic devices.

Organic Field-Effect Transistors (OFETs): The performance of P3HT-based OFETs is highly dependent on the charge carrier mobility of the semiconducting layer. Consequently, high regioregularity is a prerequisite for achieving high-performance OFETs with high on/off ratios and low operating voltages.[12]

Organic Photovoltaic (OPV) Devices: In bulk heterojunction (BHJ) solar cells, where P3HT is blended with an electron acceptor material like PCBM ([4][4]-phenyl-C61-butyric acid methyl ester), regioregularity plays a multifaceted role. Higher regioregularity enhances light absorption and improves charge transport, which generally leads to higher short-circuit currents (Jsc) and fill factors (FF), and consequently, higher power conversion efficiencies (PCE).[1][2] However, very high regioregularity can sometimes lead to processing challenges, such as reduced solubility and the formation of large, undesirable aggregates, which can negatively impact the film morphology and device performance, particularly for solution-based printing techniques.[1][2][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of P3HT regioregularity on its properties and the performance of corresponding solar cell devices.

| Regioregularity (%) | Absorption Maximum (nm) | Hole Mobility (cm²/Vs) |

| < 90 | ~450 | < 10⁻⁴ |

| 90-94 | 520-550 | 10⁻³ - 10⁻² |

| > 95 | 550-610 | > 10⁻² |

Table 1: Effect of Regioregularity on P3HT Properties.

| P3HT Regioregularity (%) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| 93 | - | - | < 3.5 |

| 96 | - | - | 3.5 |

| 98 | 11.7 | 68 | 4.4 |

Table 2: Performance of Doctor-Bladed P3HT:PCBM Solar Cells with Varying Regioregularity.[1][2]

Experimental Protocols

1. Synthesis of Regioregular P3HT via Grignard Metathesis (GRIM) Polymerization

The GRIM method is a widely used, efficient, and scalable approach for synthesizing highly regioregular P3HT.[14][15][16]

-

Materials: 2,5-dibromo-3-hexylthiophene (monomer), tert-butylmagnesium chloride (Grignard reagent), [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst), Tetrahydrofuran (THF) (solvent).

-

Procedure:

-

All glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

The monomer, 2,5-dibromo-3-hexylthiophene, is dissolved in anhydrous THF.

-

The Grignard reagent, tert-butylmagnesium chloride, is added dropwise to the monomer solution at room temperature. The mixture is stirred for a specified period to allow for the formation of the Grignard intermediate.

-

A solution of the Ni(dppp)Cl₂ catalyst in THF is then added to the reaction mixture.

-

The polymerization is allowed to proceed at room temperature for a set time.

-

The reaction is quenched by the addition of an acidic solution (e.g., HCl).

-

The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.

-

The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

-

The final regioregular P3HT is obtained after drying under vacuum.

-

2. Determination of Regioregularity by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the standard technique for quantifying the regioregularity of P3HT.[4]

-

Sample Preparation: A small amount of the purified P3HT is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is recorded on a high-resolution NMR spectrometer.

-

Data Analysis: The regioregularity is determined by integrating the signals corresponding to the aromatic protons of the thiophene ring. The head-to-tail linkages result in a distinct signal around 6.98 ppm, while head-to-head and tail-to-tail linkages give rise to signals in other regions of the aromatic spectrum. The percentage of regioregularity is calculated from the ratio of the integration of the head-to-tail signal to the total integration of all aromatic signals.

3. Fabrication of P3HT:PCBM Bulk Heterojunction Solar Cells

A typical procedure for fabricating a conventional architecture OPV device is as follows:[17][18]

-

Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed to remove residual water.

-

Active Layer Deposition: A blend solution of P3HT and PCBM (typically in a 1:0.8 or 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene is spin-coated on top of the HTL in an inert atmosphere (e.g., a glovebox). The film is then typically annealed to promote the formation of an optimal morphology.

-

Cathode Deposition: A low work function metal, such as aluminum or calcium followed by aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.

-

Device Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²).

Visualizations

Figure 1: Logical flow from P3HT regioregularity to device performance.

Figure 2: Experimental workflow for GRIM synthesis of P3HT.

Figure 3: Workflow for P3HT:PCBM solar cell fabrication.

References

- 1. On the effect of poly(this compound) regioregularity on inkjet printed organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. web.cut.ac.cy [web.cut.ac.cy]

- 3. Enhanced NO2 sensing performance in organic field-effect transistors via regioregularity-controlled P3HT blend films - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Characterization of Highly Regioregular Poly (3 - Hexylthiophene) | Scientific.Net [scientific.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. slac.stanford.edu [slac.stanford.edu]

- 8. Collection - Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(this compound) Nanowires - The Journal of Physical Chemistry C - Figshare [acs.figshare.com]

- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 10. Performance evaluation of highly regioregular “P3HT” | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. High-Regioregular P3HT-Based Transistor Realizing Hole Mobility of Over 20 cm2/Vs | TCI AMERICA [tcichemicals.com]

- 13. On the effect of poly(this compound) regioregularity on inkjet printed organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(this compound) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. db-thueringen.de [db-thueringen.de]

- 18. researchgate.net [researchgate.net]

basic characterization techniques for 3-hexylthiophene

An In-depth Technical Guide to the Core Characterization Techniques for 3-Hexylthiophene and Poly(this compound)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental techniques used to characterize this compound (3HT) and its corresponding polymer, poly(this compound) (P3HT). A thorough understanding of these methods is crucial for ensuring material quality, predicting device performance, and advancing research in organic electronics and related fields.

Structural Characterization

The precise chemical structure, including regioregularity in the case of P3HT, is paramount to its electronic properties. Several spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and, critically for P3HT, the degree of regioregularity (the percentage of head-to-tail linkages).

Experimental Protocol (¹H NMR for P3HT):

-

Sample Preparation: Dissolve approximately 5-10 mg of the P3HT sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), at a concentration of about 10 mg/mL. Ensure the polymer is fully dissolved, which may require gentle heating or sonication.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key signals for P3HT in CDCl₃ are typically observed at:

-

~6.98 ppm: Aromatic proton on the thiophene ring.

-

~2.80 ppm: Methylene protons (α-CH₂) of the hexyl side chain adjacent to the thiophene ring in a head-to-tail (HT) linkage.[1]

-

~2.55-2.60 ppm: Methylene protons (α-CH₂) of the hexyl side chain in a head-to-head (HH) linkage.

-

~1.70 ppm: Methylene protons (β-CH₂) of the hexyl side chain.

-

~1.30-1.45 ppm: Methylene protons of the hexyl side chain.

-

~0.90 ppm: Methyl protons (-CH₃) of the hexyl side chain.[1]

-

-

Data Analysis: The percentage of head-to-tail linkages (%HT) can be calculated by integrating the signals corresponding to the α-methylene protons in the HT and HH configurations.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the material, confirming the chemical structure of 3HT and P3HT.

Experimental Protocol:

-

Sample Preparation:

-

For 3HT (liquid): A thin film can be cast between two KBr plates.

-

For P3HT (solid): Prepare a KBr pellet by grinding a small amount of the polymer with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be cast from a solution onto a suitable substrate (e.g., silicon wafer) and measured in transmission or reflection mode.[2][3]

-

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic peaks for P3HT:[4]

-

~3055 cm⁻¹: C-H stretching of the thiophene ring.

-

~2955, 2925, 2855 cm⁻¹: Asymmetric and symmetric C-H stretching of the hexyl side chain.

-

~1510 cm⁻¹ and ~1455 cm⁻¹: C=C stretching of the thiophene ring.

-

~820 cm⁻¹: C-H out-of-plane bending of the thiophene ring.

-

Raman Spectroscopy

Raman spectroscopy is highly sensitive to the conjugation length and molecular ordering of P3HT chains.

Experimental Protocol:

-

Sample Preparation: P3HT thin films can be drop-cast or spin-coated onto a suitable substrate like glass or silicon.

-

Instrumentation: A Raman microscope with a laser excitation source (e.g., 532 nm or 633 nm) is typically used.[5][6]

-

Data Acquisition: Acquire the Raman spectrum, focusing on the key vibrational modes.

Molecular Weight Determination

The molecular weight and its distribution (polydispersity index, PDI) significantly impact the processing and electronic properties of P3HT.

Gel Permeation Chromatography (GPC)

GPC is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI of polymers.

Experimental Protocol:

-

Sample Preparation: Dissolve the P3HT sample in a suitable solvent, such as tetrahydrofuran (THF) or chlorobenzene, at a concentration of approximately 1 mg/mL. The solution should be filtered through a microporous filter (e.g., 0.45 µm) before injection.

-

Instrumentation: A GPC system equipped with a refractive index (RI) detector is standard. Polystyrene standards are often used for calibration, but it's important to note that this can lead to overestimation of the molecular weight for P3HT.[7] For more accurate measurements, a multi-angle light scattering (MALS) detector can be used.

-

Data Acquisition: Elute the sample through a series of columns at a constant flow rate and temperature (e.g., 40 °C for THF).

-

Data Analysis: Determine Mn, Mw, and PDI (Mw/Mn) from the elution profile relative to the calibration standards.

Optical Properties

The optical properties of 3HT and P3HT are fundamental to their application in optoelectronic devices.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum and the optical bandgap of the material.

Experimental Protocol:

-

Sample Preparation:

-

Instrumentation: A standard dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 300-800 nm.[2]

-

Data Analysis:

-

The absorption maximum (λ_max) in solution provides information about the conjugation length of individual polymer chains.

-

In thin films, the appearance of vibronic shoulders at longer wavelengths (around 550 nm and 600 nm) indicates intermolecular ordering and π-π stacking.[10]

-

The optical bandgap can be estimated from the onset of absorption using a Tauc plot. The optical band gap for P3HT is approximately 1.9 eV.[2]

-

Thermal Properties

The thermal stability and phase transitions of P3HT are crucial for device fabrication and long-term stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition temperature.

Experimental Protocol:

-

Sample Preparation: Place a small amount of the P3HT sample (typically 5-10 mg) in a TGA pan.

-

Instrumentation: A TGA instrument.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a high temperature (e.g., 600 °C).

-

Data Analysis: The temperature at which significant weight loss occurs indicates the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer.

Experimental Protocol:

-

Sample Preparation: Seal a small amount of the P3HT sample (typically 5-10 mg) in a DSC pan.[11]

-

Instrumentation: A DSC instrument.

-

Data Acquisition: Heat the sample at a controlled rate (e.g., 10 or 20 °C/min), cool it, and then reheat it.[12][13][14]

-

Data Analysis:

-

The glass transition is observed as a step change in the heat flow.

-

Melting is observed as an endothermic peak. For P3HT, the melting temperature is typically in the range of 220-240 °C.

-

Electrical and Electrochemical Properties

The ability to transport charge is the defining characteristic of P3HT for electronic applications.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Experimental Protocol:

-

Sample Preparation: A thin film of P3HT is coated onto a working electrode (e.g., platinum, glassy carbon, or indium tin oxide (ITO) coated glass).[15]

-

Instrumentation: A potentiostat with a three-electrode setup: a working electrode, a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[16][17]

-

Data Acquisition: The experiment is performed in a solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile).[18] The potential of the working electrode is swept linearly with time between two set potentials.

-

Data Analysis: The onset of the oxidation and reduction peaks are used to calculate the HOMO and LUMO energy levels, respectively.

Morphological Characterization

The morphology of P3HT thin films, including crystallinity and phase separation in blends, has a profound impact on device performance.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that provides topographical information about the surface of a thin film.

Experimental Protocol:

-

Sample Preparation: A thin film of P3HT is prepared on a smooth substrate (e.g., silicon wafer or ITO-coated glass) by spin-coating or drop-casting.[19][20]

-

Instrumentation: An AFM operating in tapping mode is commonly used to avoid damaging the soft polymer surface.

-

Data Acquisition: The AFM tip is scanned across the surface to generate a 3D topographical map and a phase image, which can provide information on different material domains.

-

Data Analysis: The images can reveal the fibrillar, crystalline structures of P3HT and the phase separation in blend films. The root-mean-square (RMS) roughness of the surface can also be quantified.[21]

Quantitative Data Summary

| Property | Technique | Typical Values for P3HT |

| Molecular Weight (Mn) | GPC | 10 - 100 kDa |

| Polydispersity Index (PDI) | GPC | 1.2 - 2.5 |

| Optical Bandgap | UV-Vis | ~1.9 eV[2] |

| Absorption Maximum (λ_max) in solution | UV-Vis | ~450 nm |

| Absorption Maximum (λ_max) in thin film | UV-Vis | ~520 nm, with shoulders at ~550 and ~600 nm |

| Melting Temperature (Tm) | DSC | 220 - 240 °C |

| Decomposition Temperature (Td) | TGA | > 300 °C |

| HOMO Level | CV | ~ -4.9 to -5.2 eV |

| LUMO Level | CV | ~ -2.9 to -3.2 eV |

Visualization of Characterization Workflow

Caption: Workflow for the characterization of P3HT.

This guide provides a foundational understanding of the key techniques for characterizing this compound and its polymer. For more specific applications, the experimental parameters may need to be optimized.

References

- 1. rsc.org [rsc.org]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. zhao.recherche.usherbrooke.ca [zhao.recherche.usherbrooke.ca]

- 12. researchgate.net [researchgate.net]

- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 14. researchgate.net [researchgate.net]

- 15. Tuning photoelectrochemical performance of poly(this compound) electrodes via surface structuring - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC01477J [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Submolecular Resolution Imaging of P3HT:PCBM Nanostructured Films by Atomic Force Microscopy: Implications for Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Atomic Force Microscope Study of Ag-Conduct Polymer Hybrid Films: Evidence for Light-Induced Charge Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Health and Safety Data for 3-Hexylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete or exhaustive health and safety guide. Always refer to the official Safety Data Sheet (SDS) and follow all applicable local, state, and national regulations when handling 3-hexylthiophene.

Introduction

This compound is a key building block in the synthesis of conductive polymers, particularly poly(this compound) (P3HT), which is widely used in organic electronics research. As its use in laboratory and industrial settings becomes more common, a thorough understanding of its health and safety profile is crucial for researchers, scientists, and professionals in drug development who may encounter this compound. This guide provides a comprehensive overview of the available health and safety data for this compound, with a focus on quantitative data, experimental protocols, and visual representations of key procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its potential to cause harm upon exposure through various routes.

GHS Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

Hazard Statements (H-Statements)

-

H226: Flammable liquid and vapor.[3]

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements is provided in the Safety Data Sheets. Key recommendations include:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Toxicological Data

The available toxicological data for this compound is primarily focused on acute toxicity. There is limited publicly available information on chronic toxicity, carcinogenicity, and mutagenicity.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is summarized in the table below.

| Route of Exposure | Species | Value |

| Oral | Rat | LD50: 500.1 mg/kg |

| Dermal | Rabbit | LD50: 1,100 mg/kg |

| Inhalation | Rat | LC50: 11 mg/L (4 h) |

Source: Ossila

Experimental Protocols for Acute Toxicity Testing

Detailed experimental protocols for the specific LD50 and LC50 values cited for this compound are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a general description of the methodologies outlined in these guidelines.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline, though now largely replaced by alternative methods, provides a basis for understanding traditional LD50 testing.

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.

-

Procedure:

-

Healthy young adult rodents are selected and acclimatized.

-

The test substance is administered orally by gavage.

-

Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days.

-

The LD50 is calculated statistically from the dose at which 50% of the animals are expected to die.

-

OECD Test Guideline 423: Acute Toxic Class Method

This method uses a stepwise procedure with a smaller number of animals.

-

Principle: The method assigns a substance to a toxicity class based on the mortality observed after sequential dosing.

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A small group of animals (typically 3) is dosed.

-

The outcome (mortality or no mortality) determines the next dose level for the next group of animals.

-

The procedure is stopped when a defined endpoint is reached, allowing for classification.

-

The logical workflow for the Acute Toxic Class Method is illustrated below.

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Signaling Pathways

There is currently a lack of specific research on the detailed signaling pathways affected by this compound in mammalian systems. However, some studies on the biocompatibility of poly(this compound) (P3HT) nanoparticles have suggested that these materials may induce the production of reactive oxygen species (ROS) under certain conditions. ROS are known to be involved in a multitude of cellular signaling pathways, including those related to inflammation, apoptosis, and cellular stress responses. It is important to note that this information pertains to the polymer and not necessarily the monomer, and further research is needed to elucidate the specific molecular interactions of this compound.

A hypothetical, high-level overview of a potential ROS-mediated toxicological pathway is presented below.

Caption: Potential ROS-mediated signaling pathway for thiophene-based compounds.

Carcinogenicity and Mutagenicity

There is no specific data available from long-term carcinogenicity bioassays or standard mutagenicity tests (e.g., Ames test) for this compound. Most safety data sheets report "no data available" for these endpoints. One study on 3-aminothiophene derivatives (not this compound) showed no positive response in the Ames test.[5] Given the lack of data, this compound should be handled as a substance with unknown carcinogenic and mutagenic potential.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₁₆S |

| Molecular Weight | 168.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 65 °C at 0.45 mmHg |

| Density | 0.936 g/mL at 25 °C |

| Flash Point | 37 °C (closed cup) |

| Solubility | Insoluble in water; soluble in many organic solvents |

Source: Sigma-Aldrich, Ossila[3]

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes. In situations with a higher risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition.

-

Use only non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents.

The logical workflow for the safe handling of this compound is depicted below.

Caption: Safe handling workflow for this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal. Use non-sparking tools.

The decision-making process for responding to a this compound spill is outlined in the following diagram.

Caption: Decision tree for responding to a this compound spill.

Stability and Reactivity

-

Reactivity: No specific reactivity hazards have been identified under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and sulfur oxides.

Disposal Considerations